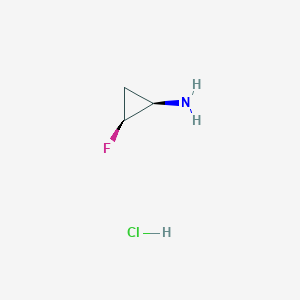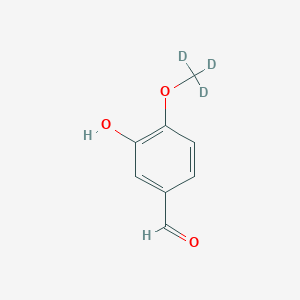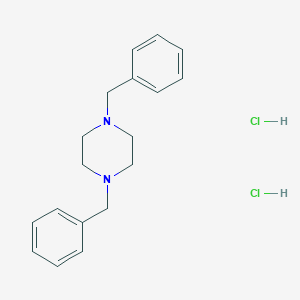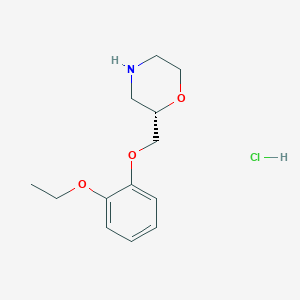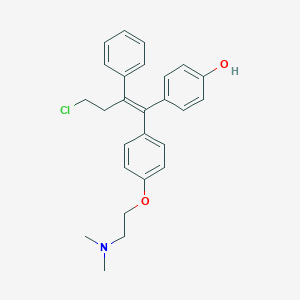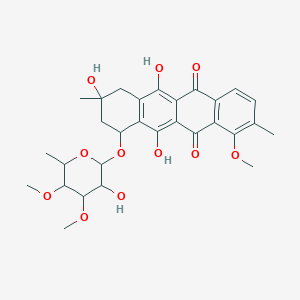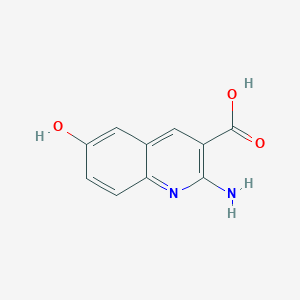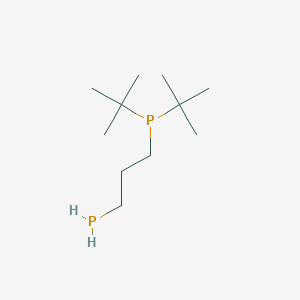
Ditert-butyl(3-phosphanylpropyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butyl(3-phosphanylpropyl)phosphane, also known as DTBP-PP, is a highly reactive and versatile compound that has been widely used in various scientific research applications. It is a phosphine ligand that is commonly used in organometallic chemistry and catalysis. DTBP-PP has been found to exhibit excellent properties in terms of its reactivity, selectivity, and stability, making it a valuable tool in many research fields.
Mécanisme D'action
Ditert-butyl(3-phosphanylpropyl)phosphane acts as a bidentate ligand, forming a coordination complex with a transition metal catalyst. It can stabilize the catalyst and enhance its reactivity, making it a valuable tool in catalysis. The mechanism of action of Ditert-butyl(3-phosphanylpropyl)phosphane in catalysis involves the coordination of the phosphorus atom with the transition metal center, leading to the activation of the catalyst and the formation of the desired product.
Effets Biochimiques Et Physiologiques
Ditert-butyl(3-phosphanylpropyl)phosphane does not have any known biochemical or physiological effects, as it is primarily used in laboratory settings as a research tool. It is not intended for use in drug development or medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ditert-butyl(3-phosphanylpropyl)phosphane in laboratory experiments is its excellent stability and reactivity, which makes it a valuable tool in catalysis and material science. It is also relatively easy to synthesize and handle, making it a popular choice among researchers. However, one limitation of using Ditert-butyl(3-phosphanylpropyl)phosphane is its high cost, which can be a barrier for some research groups.
Orientations Futures
There are several future directions for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in scientific research. One potential area of research is the development of new catalytic systems using Ditert-butyl(3-phosphanylpropyl)phosphane as a ligand. Another potential area of research is the synthesis of new metal-organic frameworks and coordination polymers using Ditert-butyl(3-phosphanylpropyl)phosphane as a building block. Additionally, there is potential for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in the development of new materials for energy storage and conversion applications.
Méthodes De Synthèse
Ditert-butyl(3-phosphanylpropyl)phosphane can be synthesized using various methods, including the reaction of tert-butylmagnesium chloride with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine. Another method involves the reaction of tert-butylamine with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine.
Applications De Recherche Scientifique
Ditert-butyl(3-phosphanylpropyl)phosphane has been extensively used in various scientific research applications, including organometallic chemistry, catalysis, and material science. It is commonly used as a ligand in transition metal catalyzed reactions, such as Suzuki coupling, Sonogashira coupling, and Heck reaction. Ditert-butyl(3-phosphanylpropyl)phosphane has also been used in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.
Propriétés
Numéro CAS |
142132-73-8 |
|---|---|
Nom du produit |
Ditert-butyl(3-phosphanylpropyl)phosphane |
Formule moléculaire |
C11H26P2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
ditert-butyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C11H26P2/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |
Clé InChI |
UVVIUMBWEZFNKA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(CCCP)C(C)(C)C |
SMILES canonique |
CC(C)(C)P(CCCP)C(C)(C)C |
Synonymes |
Phosphine, bis(1,1-dimethylethyl)(3-phosphinopropyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



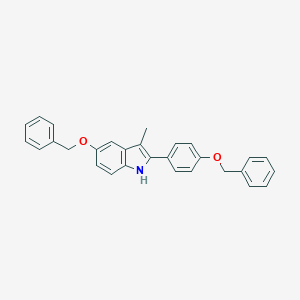


methanone](/img/structure/B134181.png)

